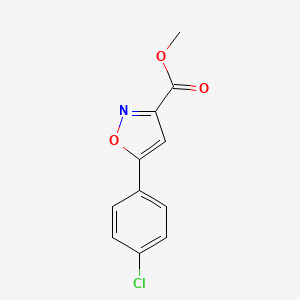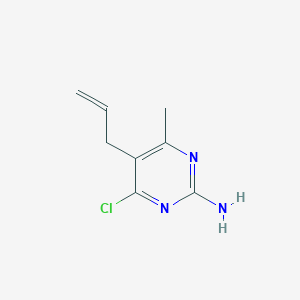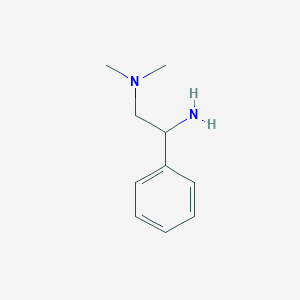![molecular formula C10H10N2O4 B1274668 4-(3-フラン-2-イル-[1,2,4]オキサジアゾール-5-イル)-ブタン酸 CAS No. 878437-17-3](/img/structure/B1274668.png)
4-(3-フラン-2-イル-[1,2,4]オキサジアゾール-5-イル)-ブタン酸
説明
4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is a heterocyclic compound that features a furan ring fused with an oxadiazole ring and a butyric acid side chain
科学的研究の応用
4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for high-energy materials.
Biology: It has been evaluated for its nematicidal activity against plant-parasitic nematodes, showing promising results in inhibiting nematode reproduction
作用機序
Target of Action
Compounds containing the 1,2,4-oxadiazole ring, such as this one, have been reported to exhibit a broad range of biological activities . For instance, some derivatives of the oxadiazole nucleus target the protein aldose reductase .
Mode of Action
It is known that oxadiazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Oxadiazole derivatives have been reported to impact a variety of biochemical pathways, leading to various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
生化学分析
Biochemical Properties
4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The interaction with aldose reductase suggests that 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid may have potential therapeutic applications in managing complications of diabetes. Additionally, the compound’s oxadiazole ring is known to exhibit antibacterial and antioxidant activities, which further highlights its biochemical significance .
Cellular Effects
The effects of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . For instance, it can modulate the expression of genes related to antioxidant defense mechanisms, thereby enhancing cellular resistance to oxidative damage. Furthermore, 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid has shown potential in inhibiting the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis .
Molecular Mechanism
At the molecular level, 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity, such as aldose reductase, by binding to its active site . This binding prevents the enzyme from catalyzing its substrate, thereby reducing the formation of harmful metabolites. Additionally, the compound can activate or inhibit transcription factors that regulate gene expression, leading to changes in cellular functions . The oxadiazole ring’s ability to scavenge free radicals also contributes to its antioxidant properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid can lead to sustained antioxidant effects and prolonged inhibition of enzyme activity . The compound’s efficacy may diminish over extended periods due to potential metabolic adaptations in cells .
Dosage Effects in Animal Models
The effects of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced oxidative stress and improved metabolic function . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular processes . Studies have identified a threshold dose beyond which the compound’s therapeutic benefits are outweighed by its toxic effects .
Metabolic Pathways
4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is involved in several metabolic pathways. It interacts with enzymes such as aldose reductase and other oxidoreductases, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily involves oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Additionally, binding to plasma proteins facilitates its transport in the bloodstream and enhances its bioavailability .
Subcellular Localization
The subcellular localization of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, such as the mitochondria, where it can exert its antioxidant effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents to form the oxadiazole ringThe reaction conditions often include the use of catalysts and solvents such as ethanol or toluene under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions: 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted oxadiazoles
類似化合物との比較
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Furan derivatives: Compounds with a furan ring but different functional groups, such as furan-2-carboxylic acid.
Uniqueness: 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is unique due to the combination of the furan and oxadiazole rings with a butyric acid side chain. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
特性
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-9(14)5-1-4-8-11-10(12-16-8)7-3-2-6-15-7/h2-3,6H,1,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBFESAUWPXSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390382 | |
| Record name | 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878437-17-3 | |
| Record name | 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)



